molecular formula C10H18ClNO2 B1464746 1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1360438-66-9

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1464746
M. Wt: 219.71 g/mol
InChI Key: LUTGIGJUVLYXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H18ClNO2 . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group attached to the third carbon of the ring . The cyclopropylmethyl group is attached to the nitrogen of the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a carboxylic acid group, and a cyclopropylmethyl group. The piperidine ring is a six-membered ring with one nitrogen atom. The carboxylic acid group is attached to the third carbon of the ring, and the cyclopropylmethyl group is attached to the nitrogen of the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The carboxylic acid group can react with bases to form salts, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the compound would likely be solid at room temperature .

Safety And Hazards

As with any chemical compound, handling “1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride” would require appropriate safety precautions. It’s important to use personal protective equipment, avoid inhalation, ingestion, or contact with skin and eyes, and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

1-(cyclopropylmethyl)piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)9-2-1-5-11(7-9)6-8-3-4-8;/h8-9H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTGIGJUVLYXSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)piperidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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